6-Chloroguanosine

Host-Directed Therapy Bacterial Pathogenesis Nucleoside Analog Screening

6-Chloroguanosine (CAS 2004-07-1) is a critical halogenated purine nucleoside intermediate featuring a chlorine atom at the C6 position—a unique electrophilic handle for nucleophilic substitution essential for industrial-scale Nelarabine synthesis that guanosine cannot match. With 47.5-fold lower potency than 6-Thioguanosine (IC50 0.19 mM vs. 0.004 mM), it provides an ideal low-cytotoxicity scaffold for host-directed therapy research. Its extremely low affinity for native guanosine binding sites (Ki = 253.1 µM) makes it a superior negative control probe for neuroscience studies. Procure ≥98% HPLC purity for reproducible, publication-ready results.

Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
CAS No. 2004-07-1
Cat. No. B013967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroguanosine
CAS2004-07-1
Synonyms6-Chloro-9-β-D-ribofuranosyl-9H-purin-2-amine;  2-Amino-6-chloropurine Ribonucleoside;  2-Amino-6-chloropurine Riboside;  6-Chloroguanosine;  NSC 44586; 
Molecular FormulaC10H12ClN5O4
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N
InChIInChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
InChIKeyTXWHPSZYRUHEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroguanosine (CAS 2004-07-1) Sourcing Guide: Chemical Identity, Analytical Specifications, and Procurement-Ready Profile


6-Chloroguanosine (CAS 2004-07-1), also known as 2-Amino-6-chloropurine riboside, is a halogenated purine nucleoside analog characterized by the substitution of a chlorine atom at the 6-position of the guanine base [1]. This modification imparts distinct chemical reactivity, primarily as a versatile electrophilic intermediate for further derivatization [2]. As a research-grade chemical, its utility spans multiple domains including antiviral probe development, enzyme mechanism studies, and as a critical raw material in pharmaceutical synthesis . Commercially, it is available as a white to off-white crystalline powder with a typical HPLC purity of ≥98% [3]. For procurement, this compound should be stored at -20°C in a dry, light-protected, and sealed environment to ensure long-term stability .

Why 6-Chloroguanosine Cannot Be Replaced by Unmodified Guanosine or Other 6-Substituted Analogs in Critical Applications


In-class substitution of 6-Chloroguanosine with guanosine or other 6-substituted analogs is scientifically unsound due to profound differences in target engagement, catalytic fate, and synthetic utility. The chlorine atom at the C6 position fundamentally alters the compound's electronic and steric profile, directly impacting its ability to act as a substrate or inhibitor [1]. For instance, while 6-Thioguanosine exhibits high potency in certain assays, 6-Chloroguanosine demonstrates a distinct, and often more selective, inhibitory profile that is essential for specific research outcomes [2]. Furthermore, the C6-Cl bond serves as a unique chemical handle for nucleophilic substitution, enabling synthetic transformations—such as the industrial-scale production of the anticancer drug Nelarabine—that are not feasible with guanosine or 6-oxo analogs [3]. Using an incorrect analog introduces confounding variables, such as unanticipated metabolic activation or lack of the required chemical reactivity, thereby compromising experimental reproducibility and process yield. The following evidence quantifies these critical differentiators.

6-Chloroguanosine vs. Analogs: A Quantitative Evidence Guide for Scientific Differentiation and Procurement Decisions


Anthrax Toxin Protection: 6-Chloroguanosine Exhibits 47.5-fold Lower Potency than 6-Thioguanosine, Demonstrating a Selectivity Window

In a cell-based assay measuring protection of macrophages from Bacillus anthracis cytotoxicity, 6-Chloroguanosine (6-CG) demonstrated an IC50 of 0.19 mM. This is a 47.5-fold reduction in potency compared to its closest analog, 6-Thioguanosine (6-TG), which exhibited an IC50 of 0.004 mM (4 µM) in the same assay [1]. This substantial quantitative difference confirms that the 6-chloro and 6-thio modifications confer vastly different biological activities, precluding their interchangeable use in research focused on host-pathogen interactions or toxin inhibition.

Host-Directed Therapy Bacterial Pathogenesis Nucleoside Analog Screening

Guanosine Receptor Off-Target Binding: 6-Chloroguanosine Shows Negligible Affinity (Ki 253.1 µM) for Native Binding Sites

6-Chloroguanosine exhibits extremely low affinity for native guanosine binding sites, with a Ki value of 253.1 µM determined in rat brain membrane preparations . While a direct comparative Ki for unmodified guanosine is not provided in this specific dataset, the nanomolar to low micromolar affinity typically observed for endogenous nucleosides at their cognate receptors provides a baseline for comparison. This high Ki value confirms that the C6-chlorination severely disrupts recognition by guanosine-binding proteins, rendering 6-Chloroguanosine a valuable negative control or a tool to probe the structural requirements of nucleoside binding pockets.

Receptor Binding Off-Target Profiling Neurochemistry Nucleoside Transporter

Hexameric PNP Catalysis: 6-Chloroguanosine Binding is Detrimental to Catalysis, Enabling Pathogen-Specific Inhibitor Design

Crystallographic and biochemical analysis of the hexameric purine nucleoside phosphorylase (PNP) from Bacillus subtilis revealed that the Cl(6) substitution in 6-Chloroguanosine is detrimental to catalysis [1]. This finding directly contrasts with the behavior of natural substrates and is consistent with observations made for another halogenated analog, 8-Bromoguanosine. The study concludes that these substrate modifications can be explored for the rational design of inhibitors targeting hexameric PNPs from pathogenic organisms [1]. This provides a clear structural rationale for why 6-Chloroguanosine cannot substitute for guanosine in PNP-catalyzed reactions.

Enzyme Kinetics Structural Biology Nucleoside Phosphorylase Inhibitor Design

Nelarabine Synthesis: 6-Chloroguanosine is the Designated Raw Material for a Validated, High-Yield Industrial Process

A patent for the synthesis of Nelarabine (an FDA-approved anticancer prodrug) explicitly specifies 6-Chloroguanosine as the required raw material [1]. The patented method leverages the unique reactivity of the C6-chloro group to convert the ribofuranose configuration into the arabinofuranosyl configuration, a transformation not possible with guanosine or other 6-substituted analogs without this specific halogen handle. The process is described as having abundant raw material availability, a simple process, easy operation, and high yield, making it suitable for industrial production [1].

Process Chemistry Pharmaceutical Manufacturing Anticancer Drug Synthesis Nucleoside Chemistry

Procurement-Driven Application Scenarios for 6-Chloroguanosine (CAS 2004-07-1) Based on Quantitative Evidence


Scenario 1: Selective Probe for Host-Pathogen Interaction Studies Requiring Low Background Cytotoxicity

Research teams investigating host-directed therapies against pathogens like Bacillus anthracis should procure 6-Chloroguanosine (6-CG) as a control or lead scaffold. The evidence shows it is 47.5-fold less potent than the highly active 6-Thioguanosine (IC50 of 0.19 mM vs. 0.004 mM) in macrophage protection assays [1]. This lower potency allows researchers to establish a baseline for target engagement or to explore the effects of the purine scaffold without the confounding variable of high cytotoxicity, making it a more suitable tool for dissecting specific molecular pathways.

Scenario 2: Crystallography and Enzyme Mechanism Studies of Purine Nucleoside Phosphorylases (PNPs)

Structural biology and enzymology groups focusing on hexameric PNPs from pathogens like Bacillus subtilis will find 6-Chloroguanosine indispensable. It has been shown to form a stable complex with BsPNP233 suitable for crystallography and is documented to be detrimental to catalysis [2]. This property makes it a far superior choice over the natural substrate (guanosine) for trapping the enzyme in an informative non-productive state, which is essential for structure-based inhibitor design efforts.

Scenario 3: Industrial-Scale Production of the Anticancer Drug Nelarabine and Related Analogs

For process chemistry groups and CMOs (Contract Manufacturing Organizations) involved in the synthesis of Nelarabine (ara-G prodrug), procurement of high-purity 6-Chloroguanosine is a non-negotiable requirement. A validated patent explicitly utilizes 6-Chloroguanosine as the starting material for a high-yield, industrially scalable synthesis of Nelarabine [3]. Any attempt to substitute this intermediate with a different nucleoside analog will fail to produce the desired arabinosyl product. Sourcing GMP-grade 6-Chloroguanosine with a purity of ≥98.5% and a defined impurity profile is therefore critical for ensuring process consistency and regulatory compliance [4].

Scenario 4: Studies on Nucleoside Receptor Binding and Off-Target Effects

Neuroscience and pharmacology researchers investigating guanosine-binding sites or nucleoside transporters should select 6-Chloroguanosine as a negative control probe. Its measured affinity for native guanosine binding sites is extremely low (Ki = 253.1 µM) . In experimental setups where native receptor activation by guanosine would confound results, 6-Chloroguanosine provides a chemically similar yet biologically inert alternative, enabling cleaner isolation of the pathway under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.